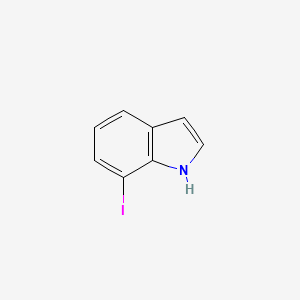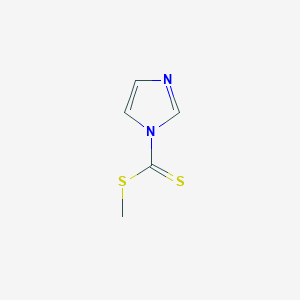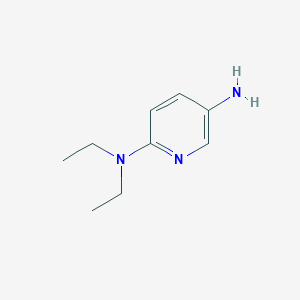
N2,N2-Diethylpyridine-2,5-diamine
Übersicht
Beschreibung
N2,N2-Diethylpyridine-2,5-diamine, also known as DEPD, is an organic compound with a molecular formula of C10H18N2. It is a colorless liquid with a pyridine-like odor and is soluble in common organic solvents such as ethanol and acetone. DEPD is an important intermediate in the synthesis of many organic compounds, including pharmaceuticals and agrochemicals. DEPD is also used in the manufacture of dyes and pigments, as a corrosion inhibitor, and for the production of polymers.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Spectral Studies
N2,N2-Diethylpyridine-2,5-diamine is used in the synthesis of heteroleptic Ru(II) complexes, offering insights into the spectral, electrochemical, and structural characteristics of these complexes. The optical absorption and luminescence spectra, electrochemical behavior, and X-ray crystal structures of these complexes provide valuable information for understanding the electronic properties and potential applications in photovoltaic cells or light-emitting devices (Xiao-Juan Yang et al., 2001).
Electroluminescent Devices
Research on new pyridylamine derivatives, including N2,N2-Diethylpyridine-2,5-diamine, has led to the development of compounds emitting intense blue color upon UV light irradiation. These compounds, due to their excellent luminescence properties, are suitable for use as emitting layers in electroluminescent devices, expanding the possibilities for creating more efficient and durable light-emitting diodes (Tsun-Ren Chen et al., 2001).
Supramolecular and Lamellar Hybrid Sulfates
In the field of supramolecular chemistry, N2,N2-Diethylpyridine-2,5-diamine has been employed in the synthesis of metal–organic sulfate salts, showcasing a hybrid structure with variable interlayer distances. These compounds demonstrate the importance of hydrogen bonding and π⋯π interactions in the formation of stable crystal structures, which are crucial for the design of new materials with tailored properties (Nabil Hfidhi et al., 2021).
Reactions with Acidic Hydrocarbons
The reactivity of organozinc coordination compounds towards acidic hydrocarbons, when complexed with N2,N2-Diethylpyridine-2,5-diamine, offers valuable insights into the mechanisms of organometallic reactions. Understanding these reactions is fundamental for advancing synthetic methodologies in organic and organometallic chemistry (S. Inoue et al., 1972).
Eigenschaften
IUPAC Name |
2-N,2-N-diethylpyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-3-12(4-2)9-6-5-8(10)7-11-9/h5-7H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNDQWYYQMAJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472628 | |
| Record name | N2,N2-Diethylpyridine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N2-Diethylpyridine-2,5-diamine | |
CAS RN |
34392-84-2 | |
| Record name | N2,N2-Diethylpyridine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,5S)-3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1600412.png)

![1,1-Bis[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B1600415.png)
![(1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one](/img/structure/B1600416.png)
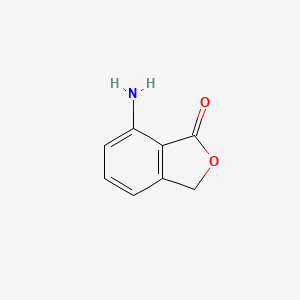

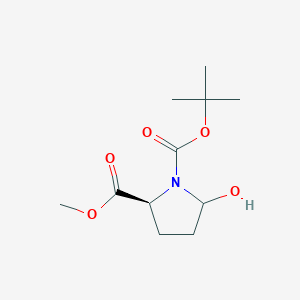
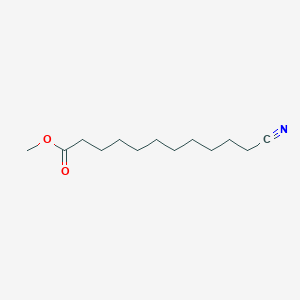


![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride](/img/structure/B1600426.png)
